molecular formula C17H19NO2 B258930 [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-METHYLPHENYL)METHYL]AMINE

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-METHYLPHENYL)METHYL]AMINE

Cat. No.: B258930
M. Wt: 269.34 g/mol
InChI Key: SWFCZJWHIKUDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-METHYLPHENYL)METHYL]AMINE is an organic compound that features a benzodioxole ring and a methylbenzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-METHYLPHENYL)METHYL]AMINE typically involves the reaction of 1,3-benzodioxole with 4-methylbenzylamine under specific conditions. One common method involves the use of a condensation reaction where the benzodioxole is activated by a suitable reagent, such as a halogenating agent, to form an intermediate that reacts with 4-methylbenzylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-METHYLPHENYL)METHYL]AMINE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodioxole ring or the amine moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for activating the benzodioxole ring.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-METHYLPHENYL)METHYL]AMINE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-METHYLPHENYL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 4-benzo(1,3)dioxol-5-yl-butan-2-one
  • Piperonyl alcohol
  • Piperonyl acetate

Uniqueness

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-METHYLPHENYL)METHYL]AMINE is unique due to its specific combination of a benzodioxole ring and a methylbenzylamine moiety. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]ethanamine

InChI

InChI=1S/C17H19NO2/c1-13-2-4-15(5-3-13)11-18-9-8-14-6-7-16-17(10-14)20-12-19-16/h2-7,10,18H,8-9,11-12H2,1H3

InChI Key

SWFCZJWHIKUDAX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNCCC2=CC3=C(C=C2)OCO3

Canonical SMILES

CC1=CC=C(C=C1)CNCCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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